2,2-Dimethoxy-1-phenylethan-1-amine
Description
Contextual Significance in Contemporary Organic Chemistry
The significance of 2,2-Dimethoxy-1-phenylethan-1-amine in organic chemistry can be inferred from its structural components. The 1-phenylethylamine (B125046) scaffold is a "privileged" structure, especially in asymmetric synthesis. Chiral 1-phenylethylamines are widely used as resolving agents and chiral auxiliaries to control the stereochemical outcome of reactions. mdpi.com They are instrumental in the synthesis of enantiomerically pure natural products, pharmaceuticals, and agrochemicals. mdpi.com
Furthermore, the compound is an α-amino acetal (B89532). Such molecules are valuable synthetic intermediates because they are stable, protected versions of α-amino aldehydes. nih.gov α-Amino aldehydes themselves are highly versatile building blocks for creating a variety of complex molecules, including vicinal amino alcohols and nitrogen-containing heterocycles, which are core structures in many bioactive compounds. nih.govopenmedicinalchemistryjournal.com The ability to deprotect the acetal under specific conditions to reveal the reactive aldehyde functionality allows for its strategic use in multi-step syntheses. organic-chemistry.org
Overview of Research Directions and Challenges
The unique structure of this compound suggests several potential directions for research, alongside notable synthetic challenges.
Research Directions:
Asymmetric Synthesis: A primary research avenue would be the resolution of racemic this compound into its individual enantiomers. The resulting chiral molecules could then be investigated as chiral auxiliaries or ligands in asymmetric catalysis, similar to the well-established applications of other 1-phenylethylamine derivatives. mdpi.com
Precursor for Heterocycles: The compound could serve as a key starting material for synthesizing various heterocyclic structures. For instance, the amine and the latent aldehyde functionality could participate in cyclization reactions to form substituted piperidines, pyrrolidines, or other nitrogen-containing rings that are of interest in medicinal chemistry. mdpi.com
Development of Synthetic Methodologies: Research could focus on developing efficient and stereoselective methods for its synthesis. General methods for preparing α-amino acetals often involve steps like the coupling of imines with acetal-containing reagents or the amination of α-functionalized acetals. organic-chemistry.orglibretexts.org Adapting these methods for this specific target would be a valuable contribution.
Research Challenges:
Synthesis and Purification: The synthesis of primary α-amino acetals can be challenging. Controlling the reaction to avoid side products and achieving high purity requires careful optimization of reaction conditions.
Stability: While the acetal group is a protecting group, its stability can be a challenge. It is sensitive to acidic conditions, which could lead to premature deprotection during synthesis or purification steps. Managing the pH and reaction environment is therefore critical.
Stereocontrol: For applications in asymmetric synthesis, achieving high enantiomeric purity is essential. The development of an effective resolution method or an asymmetric synthesis route would be a significant hurdle to overcome.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57962-58-0 | |
| Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Enantioselective Synthesis of 2,2-Dimethoxy-1-phenylethan-1-amine
The enantioselective synthesis of this compound is of significant interest due to the importance of chiral amines in pharmaceuticals and as resolving agents. The primary goal is to control the stereochemistry at the benzylic carbon, yielding a high excess of one enantiomer over the other.
Asymmetric Reductive Amination Approaches
Asymmetric reductive amination of the corresponding ketone, 2,2-dimethoxy-1-phenylethan-1-one, is a direct and widely studied method for producing this compound. This approach involves the formation of an imine intermediate from the ketone and an amine source, followed by a stereoselective reduction. The success of this method hinges on the choice of the chiral catalyst or reagent that directs the hydride attack to one face of the imine.
One prominent strategy involves the use of biocatalysts, such as ω-transaminases. These enzymes can catalyze the amination of a ketone with high enantioselectivity. For instance, the ω-transaminase from Vibrio fluvialis has been utilized for the asymmetric synthesis of primary amines, including derivatives of 1-phenylethanamine.
Catalytic Asymmetric Routes (e.g., using transition metal catalysts)
Catalytic asymmetric synthesis represents a powerful tool for generating enantiomerically enriched compounds. In the context of this compound, this often involves the asymmetric hydrogenation or transfer hydrogenation of a precursor imine. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, ligated with chiral phosphines or diamines, are commonly employed.
For example, research has demonstrated the highly enantioselective hydrogenation of α-amino ketones to produce chiral amino alcohols. While not a direct synthesis of the target amine, this methodology is closely related and highlights the potential of transition metal catalysis. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry. In this approach, the prochiral ketone precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group proceeds with facial selectivity dictated by the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral amine.
A common chiral auxiliary employed for this purpose is (R)- or (S)-α-methylbenzylamine. The condensation of 2,2-dimethoxy-1-phenylethan-1-one with a chiral phenylethylamine, followed by diastereoselective reduction of the resulting imine, and subsequent hydrogenolysis to remove the auxiliary, affords the enantiomerically enriched target compound.
Novel Synthetic Routes from Precursors
The development of new synthetic pathways from alternative starting materials is crucial for improving efficiency and expanding the accessibility of this compound.
Synthesis from Arylglyoxal Derivatives
Arylglyoxals, such as phenylglyoxal (B86788), serve as versatile precursors for the synthesis of this compound. Phenylglyoxal can be readily converted to its dimethyl acetal (B89532), 2,2-dimethoxy-1-phenylethan-1-one, which is the direct precursor for the reductive amination strategies discussed above. This conversion is typically achieved by treating phenylglyoxal with methanol (B129727) in the presence of an acid catalyst.
One-Pot Synthesis Strategies
To enhance process efficiency and reduce waste, one-pot synthetic strategies are highly desirable. A potential one-pot synthesis of this compound could involve the in situ formation of 2,2-dimethoxy-1-phenylethan-1-one from phenylglyoxal, followed by immediate reductive amination without the isolation of the intermediate ketone. This streamlined approach minimizes handling and purification steps, leading to a more atom-economical and cost-effective process.
Reductive Amination Techniques
The synthesis of this compound can be effectively achieved through direct asymmetric reductive amination (DARA) of its corresponding ketone precursor, 2,2-dimethoxy-1-phenylethan-1-one. This one-pot reaction combines the carbonyl compound, an amine source, and a reducing agent in the presence of a catalyst system to form the target amine directly.
A prominent technique involves the use of a chiral iridium catalyst, specifically [Ir(Cp*)(dpen)Cl], paired with a phosphate (B84403) co-catalyst. In this setup, ammonium (B1175870) formate (B1220265) (HCOONH₄) serves as both the nitrogen source and a hydrogen donor for the reduction. The reaction is typically conducted under a pressurized hydrogen gas atmosphere, which facilitates the reduction of the in-situ formed imine intermediate. rsc.org This method is particularly valued for its ability to generate chiral amines with high enantioselectivity, which is crucial in pharmaceutical and fine chemical synthesis. nih.govacs.org The general transformation is illustrated as follows:
Figure 1: Reductive Amination of 2,2-dimethoxy-1-phenylethan-1-one
2,2-dimethoxy-1-phenylethan-1-one reacts with an amine source and a reducing agent, catalyzed by a chiral complex, to yield this compound.
Another established, albeit more classical, method for reductive amination is the Leuckart reaction. wikipedia.orgmdpi.com This procedure uses ammonium formate or formamide (B127407) as the reagent, which acts as both the aminating agent and the reductant. wikipedia.orgerowid.orglibretexts.org The reaction requires high temperatures, often exceeding 165 °C, to drive the conversion of the ketone to the amine, typically proceeding through an N-formyl intermediate that is subsequently hydrolyzed. wikipedia.orgalfa-chemistry.com While broadly applicable, controlling the reaction to prevent the formation of secondary and tertiary amine byproducts can be a challenge. libretexts.orgalfa-chemistry.com
Influence of Reaction Conditions on Yield and Stereoselectivity
The success of the synthesis of this compound, particularly via asymmetric reductive amination, is profoundly dependent on the precise control of reaction conditions. Parameters such as the choice of solvent, operating temperature and pressure, and the specifics of the catalytic system have a determinative effect on both the conversion of the starting material (yield) and the stereochemical purity of the final product (enantiomeric excess, ee). rsc.org
Solvent Effects and Optimization
The solvent is not merely an inert medium but an active participant in the reaction mechanism, influencing catalyst activity and the stability of intermediates. researchgate.net Protic solvents, for instance, can facilitate the initial condensation between the ketone and the amine source to form the critical imine or enamine intermediate. researchgate.net
In the asymmetric reductive amination of α-keto acetals like 2,2-dimethoxy-1-phenylethan-1-one, various solvents have been screened to optimize the reaction outcome. A study highlights that 2,2,2-trifluoroethanol (B45653) (TFE) provides superior results in terms of both yield and enantioselectivity compared to other solvents like methanol (MeOH) or 1,2-dichloroethane (B1671644) (DCE). rsc.org While chlorinated solvents such as DCE have been common in reductive aminations, a shift towards more environmentally benign options like ethyl acetate (B1210297) is being explored. acsgcipr.orgrsc.org
Below is a table summarizing the effect of different solvents on the reaction of a representative α-keto acetal under specific catalytic conditions. rsc.org
Table 1: Effect of Solvent on Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | TFE | 94 | 95 |
| 2 | DCE | 85 | 88 |
| 3 | MeOH | 78 | 82 |
Reaction Conditions: α-keto acetal substrate, [Ir(Cp)(dpen)Cl]/phosphate catalyst system, HCOONH₄, H₂ (50 atm), 90 °C, 20 h. Data derived from a study on asymmetric reductive amination of α-keto acetals.* rsc.org
Temperature and Pressure Regimes
Temperature and pressure are critical variables that govern the kinetics and thermodynamics of the reductive amination process. For catalytic hydrogenations, hydrogen pressure is a key factor. A pressure of 50 atm is often employed to ensure sufficient hydrogen availability for the reduction of the imine intermediate. rsc.org
The reaction temperature directly impacts the reaction rate and selectivity. For the direct asymmetric reductive amination of 2,2-dimethoxy-1-phenylethan-1-one, a temperature of 90 °C has been found to be effective. rsc.org Lowering the temperature can sometimes improve selectivity but may lead to significantly longer reaction times or incomplete conversion. Conversely, excessively high temperatures, such as those used in the classical Leuckart reaction (120-185 °C), can promote side reactions and lead to the formation of byproducts, potentially lowering the yield of the desired primary amine. wikipedia.orgerowid.org In ruthenium-catalyzed reductive aminations of similar ketones, it was noted that lower temperatures (e.g., 85 °C) favored amination, while higher temperatures (125 °C) promoted a competing reduction to the corresponding alcohol. sioc-journal.cn
Table 2: Influence of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 80 | 88 | 94 |
| 2 | 90 | 94 | 95 |
| 3 | 100 | 93 | 92 |
Reaction Conditions: α-keto acetal substrate, [Ir(Cp)(dpen)Cl]/phosphate catalyst system, TFE, HCOONH₄, H₂ (50 atm), 20 h. Data derived from a study on asymmetric reductive amination of α-keto acetals.* rsc.org
Catalyst Loading and Co-catalyst Systems
The choice of catalyst and co-catalyst is paramount in asymmetric synthesis. For the DARA of 2,2-dimethoxy-1-phenylethan-1-one, a chiral iridium complex is used as the primary catalyst, often at a loading of 1-2 mol%. rsc.org The crucial stereochemical information is imparted by the chiral ligand coordinated to the metal center.
A co-catalyst, typically a chiral acid, plays a vital role in the catalytic cycle. Chiral phosphoric acids, such as (R)- or (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) or binaphthyl-derived phosphates (BNP), have proven highly effective. rsc.org The co-catalyst can act as a proton shuttle to facilitate imine formation and can also interact with the reaction intermediates through hydrogen bonding to control the stereochemical outcome. nih.gov The selection of the co-catalyst's chirality directly determines whether the (R) or (S) enantiomer of the amine product is formed.
Table 3: Effect of Phosphate Co-catalyst on Enantioselectivity
| Entry | Co-catalyst | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|
| 1 | (R)-BNP | 92 | 93 | (S) |
| 2 | (S)-BNP | 91 | 92 | (R) |
| 3 | (R)-TRIP | 95 | 96 | (S) |
Reaction Conditions: α-keto acetal substrate, [Ir(Cp)(dpen)Cl] (1 mol%), co-catalyst (1.2 mol%), TFE, HCOONH₄, H₂ (50 atm), 90 °C, 20 h. Data derived from a study on asymmetric reductive amination of α-keto acetals.* rsc.org
Reactivity and Mechanistic Investigations
Mechanistic Aspects of Amination Reactions
The primary amine group is a key center of reactivity, participating in reactions as a nucleophile and undergoing electrochemical changes.
The amine functionality of 2,2-Dimethoxy-1-phenylethan-1-amine behaves as a typical primary amine, acting as a nucleophile in various reactions. Its reactivity is fundamental in the synthesis of more complex molecules. For instance, it can be acylated by reacting with acid chlorides or anhydrides. A common example is the reaction with acetic anhydride (B1165640) to form N-(2,2-dimethoxy-1-phenylethyl)acetamide. prepchem.com Similarly, it can react with other acylating agents to produce a variety of amide derivatives. nih.gov
The amine also participates in nucleophilic substitution reactions. A notable application is its reaction with chloroacetaldehyde (B151913) dimethyl acetal (B89532), which is a key step in the synthesis of intermediates for pharmaceuticals like Praziquantel. google.com This reaction typically proceeds in the presence of a base and may utilize a phase-transfer catalyst to improve yields. google.com
Furthermore, the amine can undergo condensation with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). libretexts.org This reactivity is a crucial first step in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, where the amine condenses with an aldehyde, and the resulting iminium ion is attacked by the electron-rich phenyl ring. wikipedia.orgnrochemistry.com
A summary of representative nucleophilic reactions is presented in the table below.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | N-(2,2-dimethoxy-1-phenylethyl)acetamide | Acylation |
| This compound | Chloroacetaldehyde dimethyl acetal | 2-[(2,2-Dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | Nucleophilic Substitution |
| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Condensation |
While specific studies on the electrochemical oxidation of this compound are not extensively documented in the reviewed literature, the electrochemical behavior of similar primary amines and related structures provides insight into potential mechanisms. The electrochemical oxidation of aromatic amines can be a complex process leading to various products. rsc.orgnih.gov For phenylenediamines, oxidation at a glassy carbon electrode has been shown to proceed through defined electrochemical and chemical steps. nih.gov
Generally, the electrochemical oxidation of amines can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or reaction with other nucleophiles present in the medium. In the context of related compounds, electrochemical methods are used for the synthesis of amino acids from α-keto acids, involving reductive amination steps. rsc.orgelsevierpure.com Furthermore, electrochemical oxidative decarboxylation is a known method to generate transient N-acyliminium ions from N-acylamino acids, which are potent electrophiles for C-O bond formation. nih.govacs.org This suggests that electrochemical oxidation of the amine functionality in this compound could potentially generate reactive intermediates, although specific pathways for this compound require dedicated investigation.
Reactions Involving the Dimethoxy Acetal Group
The dimethoxy acetal group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, a reaction that unmasks a reactive carbonyl functionality.
The acetal group in this compound serves as a protecting group for an aldehyde. In the presence of aqueous acid, the acetal undergoes hydrolysis to reveal the parent α-amino aldehyde, 2-amino-2-phenylethanal. pearson.comchemistrysteps.com The mechanism involves the protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). pearson.comyoutube.com The departure of methanol (B129727) is assisted by the lone pair of the adjacent oxygen, forming a resonant-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. chemistrysteps.com Subsequent protonation of the second methoxy group and its elimination as another molecule of methanol, followed by deprotonation of the resulting protonated aldehyde, yields the final α-amino aldehyde. chemistrysteps.com
This hydrolysis is a reversible process, and to drive it to completion, an excess of water is typically used. chemistrysteps.com The unmasked α-amino aldehyde is a bifunctional molecule with significant reactivity.
The hydrolysis of the dimethoxy acetal group directly transforms the molecule into the highly reactive α-amino aldehyde intermediate, 2-amino-2-phenylethanal. Primary amino aldehydes are often unstable and prone to self-condensation. wikipedia.org However, their transient formation is key to subsequent synthetic transformations.
This intermediate is central to the Pictet-Spengler reaction. Once formed from the acetal, the aldehyde portion can be attacked intramolecularly by the amine if the reaction conditions are altered, but more commonly, it's the amine that first reacts with an external aldehyde. The hydrolysis product, 2-amino-2-phenylethanal, can itself react. For instance, the aldehyde can condense with the primary amine of another molecule, leading to oligomerization or complex mixtures. However, its primary utility is in intramolecular cyclization reactions or as a chiral building block in stereoselective syntheses. acs.orgacs.org For example, the α-amino aldehyde can be a substrate in rhodium-catalyzed hydroacylation reactions to form α-amino enones. acs.org
The general transformation is summarized below:
Acetal Hydrolysis
| Starting Material | Conditions | Intermediate Product |
|---|---|---|
| This compound | H₃O⁺, H₂O | 2-Amino-2-phenylethanal |
Reactions at the Phenyl Ring and Side Chains
The phenyl group of this compound can undergo electrophilic aromatic substitution, although the amino acetal side chain influences the regioselectivity and reactivity. The side chain itself can also be a site of reaction, particularly in cyclization processes.
The (2,2-dimethoxyethyl)amino side chain is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or halogenation), the primary amine will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a meta-directing deactivator. Therefore, the reaction outcome is highly dependent on the specific conditions.
The most significant reaction involving both the phenyl ring and the side chain is the Pictet-Spengler reaction. wikipedia.org In this acid-catalyzed reaction, a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comebrary.net this compound can serve as the β-arylethylamine component after hydrolysis of the acetal. The reaction proceeds via the formation of an iminium ion, which is then attacked by the nucleophilic phenyl ring in an intramolecular electrophilic aromatic substitution, leading to ring closure. wikipedia.orgnrochemistry.com The use of a phenyl group as the nucleophile generally requires strong acid and higher temperatures compared to more electron-rich systems like indoles. wikipedia.org
Electrophilic Aromatic Substitution Studies
While specific electrophilic aromatic substitution (EAS) studies exclusively focused on this compound are not extensively documented, the expected reactivity can be inferred from the principles of EAS on substituted benzene (B151609) rings. The substituent attached to the phenyl ring is the -CH(NH2)C(OCH3)2 group. The primary amine makes this a strongly activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. masterorganicchemistry.comlibretexts.org
The mechanism of EAS reactions proceeds in two main steps:
Attack by the Nucleophile: The electron-rich aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com
Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, collapsing the intermediate and restoring the stable aromatic system. masterorganicchemistry.com
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com In the context of this compound, the strong activating nature of the amine would facilitate these reactions. However, the free amino group can also react with the acidic reagents used in many EAS procedures (e.g., protonation by sulfuric acid), which would convert it into a deactivating, meta-directing ammonium group (-NH3+). libretexts.org To avoid this, the amine is often protected, for instance as an amide, before carrying out the substitution. libretexts.org
Functionalization of Aromatic and Aliphatic Moieties
The functionalization of this compound can target its three key regions: the aromatic ring, the primary amine, and the dimethoxy acetal group.
Aromatic Moiety: As discussed, the phenyl ring can be functionalized via electrophilic aromatic substitution to introduce a variety of substituents at the ortho and para positions.
Aliphatic Moiety (Amine Functionalization): The primary amine is a key site for functionalization. It can act as a nucleophile in reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.
Aliphatic Moiety (Acetal Functionalization): The dimethoxy acetal group is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This reaction would unmask the acetal to reveal an aldehyde functionality, transforming the molecule into 2-amino-2-phenylacetaldehyde. This provides a pathway to a different class of compounds and further synthetic modifications.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide crucial information about reaction rates, equilibria, and energy profiles of chemical transformations. For chiral amines like this compound, a particularly relevant area of study is dynamic kinetic resolution (DKR).
While specific kinetic data for this compound is not available in the reviewed literature, studies on the structurally similar compound 1-phenylethylamine (B125046) serve as an excellent model for the types of investigations that are performed. DKR combines the enzymatic resolution of a racemic mixture with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer.
For example, the DKR of (±)-1-phenylethylamine has been studied using Candida antarctica lipase (B570770) B (CALB) for enzymatic acylation and a ruthenium complex for racemization. The investigation explored different acyl donors to optimize the reaction.
Table 1: Exemplary Kinetic Data for the Dynamic Kinetic Resolution (DKR) of (±)-1-phenylethylamine This table presents data for a structurally related compound to illustrate the principles of kinetic studies in this chemical class.
| Acyl Donor | Catalyst Loading (mol % Ru) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Isopropyl Acetate (B1210297) | 2.5 | 24 | >95 | 99 |
| Methyl Methoxyacetate | 1.25 | 24 | >95 | >99 |
| Ethyl Methoxyacetate | 1.25 | 24 | >95 | >99 |
Source: Data compiled from studies on 1-phenylethylamine to exemplify kinetic analysis.
Such studies are fundamental to understanding how substrate structure, catalysts, and reaction conditions influence the efficiency and stereoselectivity of transformations involving chiral amines. Thermodynamic modeling, often applied to amine solutions, can further elucidate molecular interactions and the chemical equilibria involved in processes like CO2 absorption, though specific studies on this compound in this context are yet to be reported.
Derivatization and Functionalization Studies
Formation of Amides and Carbamates
The nucleophilic primary amine of 2,2-dimethoxy-1-phenylethan-1-amine readily reacts with carboxylic acid derivatives to form stable amide bonds. This acylation is a fundamental transformation for this class of compounds. Similarly, the amine can be converted into carbamates, which are key functional groups in medicinal chemistry and materials science. youtube.com
The reaction with acyl chlorides, such as ethanoyl chloride, proceeds vigorously, typically in the presence of a base or excess amine to neutralize the hydrogen chloride byproduct. chemguide.co.uklibretexts.orgchemguide.co.uk This results in the formation of N-substituted amides. For example, the reaction with ethanoyl chloride yields N-(2,2-dimethoxy-1-phenylethyl)ethanamide. chemguide.co.uk This reaction is analogous to the synthesis of N-(1-phenylethyl)acetamide from the closely related 1-phenylethylamine (B125046). nih.govprepchem.com
Carbamate derivatives can be synthesized through several routes. A common method involves reacting the amine with chloroformates. Alternatively, a three-component coupling involving the amine, carbon dioxide (CO2), and an alkyl halide can be employed under basic conditions, often using cesium carbonate. organic-chemistry.org Another approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form the widely used Boc-protected carbamate. organic-chemistry.org
| Reactant | Reagent(s) | Product Class | Example Product Name |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) / Base | Amide | N-(2,2-dimethoxy-1-phenylethyl)acetamide |
| This compound | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide | N-(2,2-dimethoxy-1-phenylethyl)acetamide |
| This compound | Ethyl Chloroformate (ClCO₂Et) / Base | Carbamate | Ethyl (2,2-dimethoxy-1-phenylethyl)carbamate |
| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate | tert-Butyl (2,2-dimethoxy-1-phenylethyl)carbamate |
| This compound | CO₂, Alkyl Halide (e.g., CH₃I), Base (e.g., Cs₂CO₃) | Carbamate | Methyl (2,2-dimethoxy-1-phenylethyl)carbamate |
Synthesis of Schiff Bases and Imines
The reaction of primary amines with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is acid-catalyzed and involves the elimination of a water molecule. researchgate.net The reaction of this compound with a carbonyl compound, such as benzaldehyde, typically occurs by refluxing the components in a solvent like ethanol, often with a catalytic amount of acid like glacial acetic acid to facilitate the dehydration step. globalconference.inforesearchgate.net The resulting imine contains a C=N double bond where the nitrogen atom is substituted with the 2,2-dimethoxy-1-phenylethyl group.
| Reactant | Carbonyl Compound | Product Class | Example Product Name |
|---|---|---|---|
| This compound | Benzaldehyde | Imine (Schiff Base) | (E)-N-benzylidene-1-phenyl-2,2-dimethoxyethan-1-amine |
| This compound | Acetone | Imine (Schiff Base) | N-(propan-2-ylidene)-1-phenyl-2,2-dimethoxyethan-1-amine |
| This compound | Cyclohexanone | Imine (Schiff Base) | N-cyclohexylidene-1-phenyl-2,2-dimethoxyethan-1-amine |
Alkylation and Acylation of the Amine Nitrogen
The nitrogen atom of this compound can be readily functionalized through alkylation and acylation reactions.
Acylation is the process of introducing an acyl group (R-C=O), which leads to the formation of amides as detailed in section 4.1. This is a highly efficient and common reaction, typically achieved using acyl chlorides or anhydrides. chemguide.co.uk
Alkylation involves the reaction of the amine with alkyl halides. youtube.com As a primary amine, this compound can undergo sequential alkylation. The reaction with one equivalent of an alkyl halide (e.g., methyl iodide) can produce the secondary amine. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com This can result in a mixture of secondary, tertiary, and even the quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org Controlling the reaction to achieve selective mono-alkylation often requires specific strategies, such as using a large excess of the starting amine. researchgate.net
| Starting Material | Reagent | Product Class | Example Product Name |
|---|---|---|---|
| This compound | Methyl Iodide (1 eq.) | Secondary Amine | N-methyl-1-(2,2-dimethoxyphenyl)ethan-1-amine |
| This compound | Methyl Iodide (excess) | Quaternary Ammonium Salt | (2,2-dimethoxy-1-phenylethyl)trimethylammonium iodide |
| This compound | Benzyl Bromide (1 eq.) | Secondary Amine | N-benzyl-1-(2,2-dimethoxyphenyl)ethan-1-amine |
Cyclization Reactions and Heterocycle Formation
The β-phenylethylamine scaffold of this compound is a classic precursor for the synthesis of various nitrogen-containing heterocycles, particularly isoquinoline (B145761) derivatives.
Two of the most important cyclization reactions for β-phenylethylamines are the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgwikipedia.org
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. numberanalytics.com It involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic aromatic substitution (ring closure). wikipedia.orgnih.gov The reaction proceeds via an intermediate iminium ion which is attacked by the electron-rich phenyl ring. wikipedia.orgebrary.net The reaction of this compound with formaldehyde, for instance, would yield a substituted tetrahydroisoquinoline. thermofisher.com
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.org This reaction requires a two-step process starting from this compound. First, the amine is acylated to form an amide (as in section 4.1). This N-acyl derivative then undergoes intramolecular cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline. rsc.org
Other nitrogen-containing heterocycles such as piperidines and imidazoles can also be synthesized. For example, piperidines can be formed through the cyclocondensation of primary amines with suitable alkyl dihalides. organic-chemistry.org Imidazole synthesis can be achieved through multi-component reactions, for instance, by reacting the amine, an aldehyde, and a dicarbonyl compound. nih.gov
| Reaction Name | Precursor | Reagent(s) | Heterocyclic Product |
|---|---|---|---|
| Pictet-Spengler | This compound | Aldehyde (e.g., R-CHO), Acid | 1-Substituted-3-(dimethoxymethyl)-1,2,3,4-tetrahydroisoquinoline |
| Bischler-Napieralski | N-(2,2-dimethoxy-1-phenylethyl)acetamide | POCl₃ or P₂O₅ | 1-Methyl-3-(dimethoxymethyl)-3,4-dihydroisoquinoline |
The heterocyclic systems generated from this compound are themselves polycyclic fused heterocycles and serve as foundational scaffolds for constructing more complex molecules. The tetrahydroisoquinoline ring system, formed via the Pictet-Spengler reaction, is the core structure of numerous isoquinoline alkaloids with significant biological activity. thermofisher.com
These initial polycyclic frameworks can be further elaborated through subsequent reactions. Functional groups on the heterocyclic ring or on the side chain can be modified to build additional rings or attach other molecular fragments. For example, the dihydroisoquinolines from the Bischler-Napieralski reaction can be oxidized to fully aromatic isoquinolines, providing a different platform for further functionalization. jk-sci.com This strategy of building upon a core heterocycle is a common approach in the total synthesis of natural products and the development of novel pharmaceutical agents, where complex polycyclic structures are often required. nih.gov
Spectroscopic and Advanced Analytical Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,2-Dimethoxy-1-phenylethan-1-amine in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecule's conformation and stereochemistry.
The ¹H and ¹³C NMR spectra of this compound and related structures provide insights into the molecule's conformational features. The chemical shifts and coupling constants of the protons and carbons are sensitive to their local electronic and spatial environments.
In ¹H NMR, the protons of the methoxy (B1213986) groups (-OCH₃) typically appear as singlets, while the protons on the ethylamine (B1201723) backbone and the phenyl ring exhibit more complex splitting patterns due to spin-spin coupling. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com The conformation of the molecule can influence the magnetic shielding of these protons, leading to observable changes in their chemical shifts. For instance, the rotation around the C-C and C-N bonds can alter the relative positions of the phenyl ring and the amine group, affecting the resonance of nearby protons. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl ring, the ethylamine chain, and the methoxy groups can be assigned based on established ranges and computational predictions. hmdb.cadocbrown.infodocbrown.infochemicalbook.comchemicalbook.com Variations in these shifts can indicate conformational preferences. For example, steric compression between bulky groups can cause a shielding effect, resulting in an upfield shift of the corresponding carbon signals.
Table 1: Representative Predicted ¹H and ¹³C NMR Data for Phenethylamine (B48288) Derivatives
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-C1 | - | ~140 |
| Phenyl-C2,6 | ~7.2-7.4 | ~128-129 |
| Phenyl-C3,5 | ~7.2-7.4 | ~128-129 |
| Phenyl-C4 | ~7.1-7.3 | ~126 |
| CH(N) | ~4.1 | ~50 |
| CH(OCH₃)₂ | ~4.5 | ~105 |
| OCH₃ | ~3.3 | ~55 |
Note: These are generalized predicted values and can vary based on the specific derivative and solvent used.
NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like this compound. When a chiral center is present, enantiomers will have identical NMR spectra. However, by reacting the amine with a chiral derivatizing agent, diastereomers are formed, which have distinct NMR spectra. nih.govresearchgate.netunits.it This allows for the determination of the enantiomeric excess (ee) of the original amine mixture. nih.govcam.ac.uk
For example, reacting a racemic mixture of an amine with a chiral acid, such as (R)-(-)-acetoxyphenylacetic acid, produces a mixture of diastereomeric amides. nih.govstackexchange.com The protons and carbons near the newly formed stereocenters in these diastereomers will experience different magnetic environments, leading to separate signals in the NMR spectrum. nih.govarxiv.org The integration of these distinct signals provides a direct measure of the ratio of the diastereomers, and thus the enantiomeric excess of the starting amine. nih.govcam.ac.uk Advanced 2D NMR techniques, such as COSY and NOESY, can further aid in assigning the relative stereochemistry of the diastereomers. ipb.pt
Table 2: Example of Diastereomeric Shift Differences in ¹H NMR
| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |
|---|---|---|
| CH-N | 4.85 | 4.82 |
| CH₃ | 1.55 (d) | 1.52 (d) |
Note: Fictional data for illustrative purposes. Actual shifts depend on the specific diastereomers and conditions.
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for probing its fragmentation patterns, which can help in elucidating reaction pathways.
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govresearchgate.netresearchgate.net This is crucial for confirming the identity of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. nih.govnih.gov HRMS is often coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures. nih.govnih.gov The accurate mass data obtained from HRMS can be used to propose molecular formulas for unknown products or intermediates in a reaction sequence. nih.gov
Table 3: Predicted HRMS Data for this compound
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 182.1176 |
| [M+Na]⁺ | 204.0995 |
Source: PubChem uni.lu
Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and study their structure. nih.govresearchgate.netsecure-platform.combu.eduwvu.edu In a CID experiment, the protonated molecule of this compound is isolated and then collided with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure. The analysis of these fragments helps to identify the different structural components of the molecule and can be used to distinguish between isomers. nih.gov For phenethylamine derivatives, common fragmentation pathways involve cleavage of the C-C bond adjacent to the phenyl ring and loss of the amine group. nih.govsecure-platform.com The specific fragmentation pattern can provide valuable information for identifying the compound in complex mixtures and for understanding the mechanisms of chemical reactions.
Table 4: Potential Fragmentation Ions in CID of a Phenethylamine Backbone
| Fragment Ion | Description |
|---|---|
| [M - NH₃]⁺ | Loss of ammonia |
| [C₈H₉]⁺ | Tropylium ion or related isomer |
| [C₆H₅CH₂]⁺ | Benzyl cation |
Note: This is a generalized fragmentation pattern for a phenethylamine scaffold.
X-ray Crystallography of Derivatives and Salts
While obtaining a single crystal of this compound itself may be challenging, its derivatives and salts can often be crystallized and analyzed by X-ray crystallography. nih.govresearchgate.netresearchgate.netresearchgate.net This technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. The absolute configuration of a chiral center can be determined if a heavy atom is present in the structure or by forming a salt with a known chiral counter-ion. nih.gov The crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity
Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral compounds in solution.
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov A CD spectrum plots this difference (ΔA = A_L - A_R) against wavelength.
Enantiomers produce mirror-image CD spectra. A positive band (Cotton effect) in one enantiomer will be a negative band of equal magnitude in the other.
A racemic mixture will have no CD signal, as the equal and opposite signals from the two enantiomers cancel out.
The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
For this compound, the CD spectrum would be dominated by electronic transitions associated with the phenyl chromophore. The interaction of this chromophore with the chiral center gives rise to a characteristic CD signal. By comparing the spectrum of an unknown sample to that of a pure enantiomer standard, the enantiomeric purity can be quantified.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the magnitude and sign of the optical rotation across a range of wavelengths. Similar to CD, enantiomers exhibit mirror-image ORD curves. This technique provides information about the stereochemistry and can be used to determine enantiomeric purity.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is the cornerstone of both purity analysis and the precise determination of enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating enantiomers. This is typically achieved in two ways:
Chiral Stationary Phases (CSPs): This is the most direct method. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times (t_R) and allowing for their separation and quantification. For amine compounds, polysaccharide-based CSPs (e.g., Chiralcel OD) are often effective. csic.es The enantiomeric excess can be calculated directly from the peak areas of the two enantiomers in the chromatogram.
Chiral Derivatization: In this indirect method, the racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 reversed-phase column. nih.govnih.gov
The following table presents example data for the HPLC separation of enantiomers for a related compound, demonstrating the principle of enantiomeric excess determination.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (S)-Enantiomer | 26.32 | 3.48 | 93.04% |
| (R)-Enantiomer | 30.23 | 96.52 |
Gas Chromatography (GC) is also a valuable tool, particularly for volatile amines. Similar to HPLC, GC can separate enantiomers using a chiral stationary phase. scielo.br The high resolution of capillary GC columns can provide excellent separation of enantiomers. For less volatile or highly polar amines, derivatization is often employed to improve thermal stability and chromatographic behavior. labrulez.com GC coupled with a mass spectrometer (GC-MS) allows for the simultaneous separation, identification, and quantification of the compound and any impurities. scielo.brnih.gov
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry wikipedia.org.
Geometry Optimization and Electronic Structure AnalysisGeometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2,2-Dimethoxy-1-phenylethan-1-amine, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The output would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structurenih.gov.
Electronic structure analysis, performed concurrently, would describe the distribution of electrons within the optimized molecular structure. This analysis reveals key electronic properties such as orbital energies, charge distribution, and dipole moment, which are fundamental to understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting speciesacs.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
An FMO analysis for this compound would involve:
Identifying and visualizing the HOMO and LUMO . The analysis would show the spatial distribution of these orbitals across the molecule.
Calculating the HOMO-LUMO energy gap (ΔE) . A small energy gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This gap is a critical parameter for predicting a molecule's reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.
For this compound, an MEP map would reveal:
Electron-rich regions (nucleophilic sites) , typically colored red, indicating areas with a negative electrostatic potential. These are often associated with lone pairs of electrons (e.g., on the nitrogen and oxygen atoms) and are susceptible to electrophilic attack.
Electron-poor regions (electrophilic sites) , usually colored blue, indicating areas with a positive electrostatic potential. These are typically found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.
Neutral regions , colored green.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Identification and Energy Barrier CalculationsWhen a molecule undergoes a chemical reaction, it passes through a high-energy intermediate state known as the transition state (TS). Identifying the structure of this TS and calculating its energy is crucial for understanding the reaction's kinetics.
For a hypothetical reaction involving this compound, this analysis would involve:
Locating the Transition State Structure : Computational algorithms are used to find the specific molecular geometry that represents the peak of the energy profile along the reaction coordinate.
Calculating the Activation Energy (Energy Barrier) : The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier. A lower energy barrier corresponds to a faster reaction rate, as predicted by transition state theory. These calculations help explain why certain reactions are kinetically favorable while others are not.
Regioselectivity and Stereoselectivity PredictionsMany chemical reactions can yield multiple products. Computational chemistry can predict which products are most likely to form.
Regioselectivity refers to the preference for bond formation at one position over another. For instance, if a reagent were to add to the phenyl ring of this compound, calculations could predict whether the ortho, meta, or para position is the most reactive site by comparing the activation energies for each pathway.
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. Since this compound is chiral, its reactions can lead to different stereoisomeric products. Computational models can predict the favored stereochemical outcome by calculating the energy barriers leading to each stereoisomer aps.org. The pathway with the lower energy barrier will be the dominant one, leading to the major product.
Conformational Analysis and Dynamics
For 2-phenylethylamine, a dynamic equilibrium between different conformers has been identified. rsc.org The two primary arrangements are a gauche (folded) conformation, where the amino group is oriented towards the phenyl ring, and an anti (extended) conformation, where the amino group is directed away from the ring. rsc.orgresearchgate.net The gauche conformer is stabilized by a weak N-H•••π interaction between the amine's hydrogen atoms and the π-electron cloud of the phenyl ring. rsc.orgresearchgate.net
In the case of this compound, the presence of two methoxy (B1213986) groups at the Cβ position introduces significant steric hindrance. This steric bulk is expected to have a profound impact on the relative stability of the possible conformers. The rotation around the Cα-Cβ bond will be more restricted compared to 2-phenylethylamine. It is hypothesized that conformers which minimize the steric clash between the bulky dimethoxy acetal (B89532) group and the phenyl ring, as well as the amine group, will be energetically favored.
Computational modeling, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of this molecule. Such studies would allow for the identification of energy minima corresponding to stable conformers and the transition states that connect them. The dynamics of the molecule would involve fluctuations between these stable conformations, with the rate of interconversion depending on the energy barriers between them.
Below is a hypothetical data table outlining plausible key conformers and their anticipated relative stabilities based on steric and electronic considerations. The energies are qualitative estimates.
| Conformer | Description | Key Dihedral Angles (Hypothetical) | Anticipated Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |
|---|---|---|---|---|
| Anti-1 | Extended conformation with the amine group staggered between the two methoxy groups. | N-Cα-Cβ-Phenyl ≈ 180° | 0 (Reference) | Minimizes steric hindrance between the amine and phenyl groups. |
| Gauche-1 (N-H•••π) | Folded conformation allowing for a potential N-H•••π interaction. | N-Cα-Cβ-Phenyl ≈ ±60° | +1 to +3 | Stabilized by N-H•••π interaction but destabilized by steric repulsion between the amine and methoxy groups. |
| Gauche-2 (Methoxy-eclipsed) | A gauche conformer where the amine group is eclipsed with one of the methoxy groups. | N-Cα-Cβ-O ≈ 0° | > +5 | Highly destabilized by steric clash between the amine and a methoxy group. |
Note: The data in this table is hypothetical and intended for illustrative purposes. Accurate values would require specific computational studies.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-interactions)
The intermolecular interactions of this compound are crucial for understanding its behavior in condensed phases and its potential to interact with other molecules. The primary non-covalent interactions this molecule can participate in are hydrogen bonding and π-interactions.
Hydrogen Bonding
The amine group (-NH₂) in this compound is a primary site for hydrogen bonding. It can act as a hydrogen bond donor through its two hydrogen atoms and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. wikipedia.org The strength of these hydrogen bonds is generally weaker than those involving hydroxyl groups due to the lower electronegativity of nitrogen compared to oxygen. nih.gov
The two methoxy groups (-OCH₃) can also act as hydrogen bond acceptors through the lone pairs on their oxygen atoms. The presence of these multiple acceptor sites increases the molecule's capacity to form a network of hydrogen bonds in a suitable environment. Intramolecular hydrogen bonding between the amine hydrogen and a methoxy oxygen is also a possibility, which would influence the conformational preferences discussed in the previous section. The strength of such an N-H•••O intramolecular bond in similar amino ethers is generally considered weak. mdpi.com
π-Interactions
The phenyl ring is a key feature for engaging in various π-interactions. These can include:
π-π Stacking: Interactions between the aromatic rings of two molecules. These can be in a face-to-face or offset (displaced) arrangement. These interactions are driven by a combination of electrostatic and dispersion forces.
Cation-π Interactions: If the amine group becomes protonated to form an ammonium (B1175870) cation (-NH₃⁺), it can form a strong, non-covalent bond with the electron-rich face of a phenyl ring on another molecule.
N-H•••π Interactions: As mentioned in the conformational analysis, an intramolecular interaction between the amine's hydrogen and the molecule's own phenyl ring is possible. rsc.orgresearchgate.net Intermolecular N-H•••π interactions with the phenyl ring of a neighboring molecule are also plausible.
The interplay of these intermolecular forces will dictate the packing of the molecules in the solid state and influence its solubility in different solvents. For instance, in protic solvents, hydrogen bonding with the solvent molecules would be a dominant interaction. In aromatic solvents, π-π stacking interactions could be more significant.
The following table summarizes the potential intermolecular interactions for this compound with estimated interaction energies based on general values from the literature for similar functional groups.
| Interaction Type | Donor/Acceptor/Site 1 | Donor/Acceptor/Site 2 | Estimated Energy (kcal/mol) | Reference/Comment |
|---|---|---|---|---|
| Hydrogen Bond (Donor) | Amine (-NH₂) | Hydrogen Bond Acceptor (e.g., O, N) | -1 to -5 | Typical for amine N-H hydrogen bonds. nih.gov |
| Hydrogen Bond (Acceptor) | Amine (-NH₂) | Hydrogen Bond Donor (e.g., O-H, N-H) | -1 to -3 | Nitrogen as an acceptor. |
| Hydrogen Bond (Acceptor) | Methoxy Oxygen (-OCH₃) | Hydrogen Bond Donor (e.g., O-H, N-H) | -2 to -4 | Oxygen as an acceptor. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | -1 to -3 | Dependent on geometry (face-to-face vs. offset). nih.gov |
| N-H•••π Interaction | Amine (-NH₂) | Phenyl Ring | -0.5 to -2 | A weak form of hydrogen bonding. rsc.org |
| Cation-π Interaction | Ammonium (-NH₃⁺) | Phenyl Ring | -5 to -20 | A strong non-covalent interaction. nih.gov |
Note: The estimated energies are general values and the actual interaction energies for this compound may vary.
Applications in Organic Synthesis and Materials Science Non Biological
As a Chiral Building Block in Complex Molecule Synthesis
The synthesis of complex and stereochemically defined molecules is a cornerstone of modern organic chemistry. Chiral building blocks are essential starting materials in this endeavor, and 2,2-dimethoxy-1-phenylethan-1-amine serves as a valuable synthon. Its inherent chirality can be transferred to new, more complex structures, guiding the stereochemical outcome of synthetic sequences. The presence of the amine and dimethoxy acetal (B89532) functionalities provides multiple reaction sites for elaboration into a wide array of molecular architectures.
The strategic use of such chiral building blocks is crucial in creating compounds with specific three-dimensional arrangements, which is often a prerequisite for their desired function in various applications, including materials with unique optical or electronic properties. The demand for enantiomerically pure compounds in fields like materials science continues to drive the development of synthetic routes that incorporate versatile chiral molecules like this compound. nih.gov
Precursor to Advanced Organic Intermediates
Beyond its direct incorporation as a chiral building block, this compound functions as a precursor to a variety of advanced organic intermediates. The amine group can be readily transformed into other functional groups, such as amides or imines, which can then undergo further reactions. For instance, the formation of amides is one of the most common transformations in medicinal and materials chemistry, and the availability of unique amines is critical for accessing novel chemical space. chemrxiv.org
The dimethoxy acetal portion of the molecule can also be hydrolyzed to reveal a reactive aldehyde, opening up another avenue for synthetic diversification. This dual reactivity allows for the generation of a wide range of intermediates that are not readily accessible through other synthetic routes. These intermediates can then be used in the construction of more elaborate molecular frameworks for various material applications.
Ligand and Catalyst Development in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, and the design of effective chiral ligands is central to this field. This compound and its derivatives have proven to be valuable scaffolds for the development of new ligands and catalysts.
Design of Chiral Ligands
The chiral backbone of this compound is an attractive feature for the design of chiral ligands. nih.gov By modifying the amine functionality, it is possible to introduce coordinating groups, such as phosphines or other heteroatoms, to create bidentate or multidentate ligands. These ligands can then be complexed with transition metals to form chiral catalysts. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the phenyl ring or by modifying the groups attached to the nitrogen atom. This modularity allows for the creation of a library of ligands that can be screened for optimal performance in various catalytic reactions. utexas.edu
The development of ligands with well-defined three-dimensional structures is crucial for achieving high levels of enantioselectivity. The stereogenic center of this compound provides a rigid framework that can effectively control the spatial arrangement of substrates around the metal center, leading to the preferential formation of one enantiomer over the other. rsc.org
Evaluation in Model Catalytic Reactions
The performance of newly designed chiral ligands is typically assessed in well-established model catalytic reactions. These reactions serve as a benchmark for evaluating the efficiency and selectivity of the catalyst. Common model reactions include asymmetric hydrogenation, allylic alkylation, and aldol (B89426) reactions. For instance, chiral ligands derived from amino alcohols have been successfully employed in the zinc-catalyzed asymmetric aldol reaction. mdpi.com
The data obtained from these model reactions, such as enantiomeric excess (ee) and turnover frequency (TOF), provide valuable insights into the structure-activity relationship of the catalyst. This information can then be used to further refine the ligand design and optimize the reaction conditions for a specific transformation. The ultimate goal is to develop highly active and selective catalysts that can be applied to a broad range of substrates. nih.gov
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding and π-π stacking, can be used to assemble molecules into well-defined, higher-order structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties by controlling the arrangement of molecules in the crystal lattice.
Formation of Molecular Salts
One of the key strategies in crystal engineering is the formation of molecular salts. scirp.orgoalib.com By reacting an acidic compound with a basic compound, it is possible to create a new crystalline material with properties that are different from the individual components. This compound, being a basic amine, can readily form molecular salts with a variety of acidic compounds, such as carboxylic acids.
The formation of these salts is driven by strong charge-assisted hydrogen bonds between the protonated amine (ammonium cation) and the deprotonated acid (carboxylate anion). These interactions, along with other non-covalent forces, dictate the packing of the molecules in the crystal, influencing properties such as melting point, solubility, and stability. The study of the crystal structures of these salts provides valuable information about the nature and geometry of the intermolecular interactions. researchgate.net
Modulation of Physicochemical Properties through Salt Formation
The conversion of a chemical compound into a salt is a widely employed strategy in materials science and organic synthesis to modify its physicochemical properties. This approach is particularly valuable for amines, such as this compound, as the basic nitrogen atom provides a ready site for protonation by an acid, leading to the formation of an ammonium (B1175870) salt. spectroscopyonline.com This transformation from a neutral molecule to an ionic salt can induce significant changes in properties such as solubility, melting point, crystallinity, and stability. nih.govul.ie
The formation of a salt introduces strong ionic interactions, which typically lead to a more ordered crystalline lattice compared to the neutral form. scirp.org This alteration in the solid-state structure is fundamental to the changes observed in the macroscopic properties of the material. The choice of the counter-ion (the acid used for salt formation) is crucial as it directly influences the nature and strength of the crystal lattice, thereby allowing for the fine-tuning of the resulting salt's characteristics. alfa-chemistry.com
Detailed research findings on the modulation of physicochemical properties specifically for this compound through salt formation are not extensively available in the public domain. However, the principles of salt formation in analogous primary amines, such as 1-phenylethanamine, provide a strong basis for understanding the potential modifications. For instance, studies on 1-phenylethanamine have shown that its reaction with various carboxylic acids yields crystalline salts with distinct crystal structures and properties. scirp.orgscirp.org
The primary physicochemical property that is often dramatically altered upon salt formation is aqueous solubility. For many organic amines that have limited solubility in water, their corresponding salts exhibit significantly enhanced solubility. nih.govnih.gov This is because the ionic nature of the salt allows for more effective solvation by polar solvents like water. researchgate.net The dissolution rate can also be substantially increased. nih.gov
Other physicochemical properties that are modulated include:
Melting Point: Salts generally have higher melting points than their corresponding neutral forms due to the strong electrostatic forces in the crystal lattice.
Crystallinity: Salt formation is a powerful technique for inducing crystallization and for obtaining well-defined crystal structures, which can be advantageous for material processing and characterization. scirp.org
Hygroscopicity: The tendency of a substance to absorb moisture from the air can be either increased or decreased depending on the specific salt form.
Chemical Stability: The formation of a salt can protect the amine from degradation by limiting its exposure to atmospheric components or by altering its reactivity.
While specific data for this compound is not available, the table below illustrates the conceptual impact of salt formation on the physicochemical properties of a generic primary amine, based on established principles.
| Property | Neutral Amine (Conceptual) | Amine Salt (Conceptual) | Rationale for Change |
| Aqueous Solubility | Low | High | Introduction of ionic character enhances interaction with polar water molecules. nih.govresearchgate.net |
| Melting Point | Moderate | High | Strong electrostatic interactions in the salt's crystal lattice require more energy to overcome. |
| Crystallinity | Often liquid or low-melting solid | Crystalline solid | Ionic bonding promotes the formation of a well-ordered crystal lattice. scirp.org |
| Dissolution Rate | Slow | Fast | Increased solubility and wettability of the ionic salt form. nih.gov |
It is important to note that the extent of these changes is highly dependent on the specific acid used to form the salt. Different counter-ions will result in salts with unique crystal packing and, consequently, different physicochemical profiles. Therefore, a screening of various salt forms is a common practice in the development of new materials to identify the form with the most desirable properties for a given application. nih.gov
Future Research Directions
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic routes for valuable compounds. Future research on 2,2-Dimethoxy-1-phenylethan-1-amine is expected to prioritize the integration of green chemistry principles into its production. This involves a shift away from traditional methods that may rely on hazardous reagents or generate significant waste.
Key research goals in this area include:
Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of starting materials into the final product (high atom economy) will be a central theme. This includes exploring one-pot syntheses or tandem reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. researchgate.net
Use of Safer Reagents: Future syntheses will likely avoid toxic and hazardous reagents. For instance, in radical deoxygenation reactions common in organic synthesis, the highly toxic tributyltin hydride (Bu3SnH) could be replaced with safer, silicon-based reducing agents like tris(trimethylsilyl)silane. mdpi.com Similarly, potentially explosive reagents like azobisisobutyronitrile (AIBN) can be substituted with safer alternatives such as 1,1′-azobis(cyclohexanecarbonitrile) (ACHN). mdpi.com
Renewable Feedstocks: A long-term goal will be to develop synthetic pathways that utilize renewable starting materials, moving away from a reliance on petrochemical feedstocks.
| Principle | Conventional Method | Proposed Green Alternative | Potential Benefit |
|---|---|---|---|
| Solvent Use | Volatile Organic Compounds (e.g., Toluene, THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) nih.gov | Reduced environmental impact, improved yield, simplified workup nih.gov |
| Reagent Safety | Tributyltin Hydride (Bu3SnH) for deoxygenation | Tris(trimethylsilyl)silane [(Me3Si)3SiH] mdpi.com | Lower toxicity, easier removal from reaction mixture mdpi.com |
| Process Efficiency | Multi-step synthesis with purification at each stage | One-pot or tandem reactions researchgate.net | Reduced waste, time, and resource consumption |
Development of Novel Catalytic Systems for Enantioselective Production
The presence of a chiral center at the C1 position means that this compound can exist as two non-superimposable mirror images (enantiomers). For applications in pharmaceuticals and materials science, it is often crucial to produce a single enantiomer, as each can have vastly different biological or physical properties. The phenethylamine (B48288) scaffold is a critical motif in numerous bioactive molecules, where stereochemistry dictates efficacy and safety. mdpi.com
Future research will therefore heavily focus on developing efficient catalytic methods for the enantioselective synthesis of this compound.
Asymmetric Catalysis: The development of novel chiral catalysts will be paramount. This could involve transition metal catalysts bearing chiral ligands or purely organic catalysts (organocatalysts). The goal is to guide the reaction to preferentially form one enantiomer over the other, ideally with high enantiomeric excess (e.e.).
Kinetic Resolution: Another avenue is the kinetic resolution of a racemic mixture. This involves using a chiral catalyst or enzyme that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.
Enzymatic Processes: Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and sustainable approach. Enzymes like transaminases could be engineered to specifically recognize and transform a prochiral precursor into the desired enantiomer of this compound under mild, aqueous conditions.
Computational Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govnih.gov This approach can significantly accelerate the discovery process and reduce experimental costs.
For this compound, computational studies will be instrumental in:
Predicting Reactivity: Quantum mechanics (QM) methods can be used to model reaction pathways and transition states, helping to predict the reactivity of the amine and acetal (B89532) functional groups. This can guide the design of derivatives where, for example, the electronic properties are tuned for a specific synthetic transformation.
Designing for Selectivity: Molecular docking and dynamics simulations can be employed to design derivatives with high selectivity for a particular biological target, such as an enzyme or receptor. nih.gov By modeling the interactions between the ligand and the target's active site, researchers can introduce or modify substituents on the phenyl ring or amine group to optimize binding affinity and specificity. mdpi.commdpi.com
Crystal Structure Prediction: In the context of chiral resolution, computational methods can predict the crystal structures and relative stabilities of diastereomeric salts formed from the amine. researchgate.net This can help in selecting the most effective resolving agent without extensive experimental screening. researchgate.net
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Enhance synthetic utility | Reactivity of functional groups, stability of intermediates |
| Molecular Docking | Improve biological activity | Binding affinity and orientation within a protein active site nih.gov |
| Crystal Structure Prediction (CSP) | Optimize chiral resolution | Relative lattice energies of diastereomeric salts researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Rational drug design | Correlation between structural features and biological activity |
Investigation of New Applications as Synthetic Tools and Advanced Materials
Beyond improving its own synthesis, future research will seek to leverage the unique structure of this compound for new applications. Its combination of functional groups makes it a potentially versatile building block.
Chiral Auxiliaries and Ligands: The chiral amine moiety is a classic feature of chiral auxiliaries, which are used to control the stereochemistry of new asymmetric centers during a reaction. Enantiopure this compound could be developed into a novel auxiliary or serve as a precursor for chiral ligands in asymmetric catalysis.
Scaffold for Bioactive Molecules: The phenethylamine core is a well-known pharmacophore found in a vast array of neurologically active compounds. mdpi.com The dimethoxy acetal group offers a unique handle for further chemical modification, potentially leading to the discovery of new classes of therapeutic agents. Research could explore derivatives for their activity on targets like G-protein coupled receptors, ion channels, or enzymes.
Building Block for Advanced Materials: The structural rigidity of the phenyl group combined with the reactive handles of the amine and acetal could be exploited in materials science. For instance, it could be incorporated into polymers or supramolecular assemblies to create materials with specific optical, electronic, or chiral recognition properties. Its role as a precursor to β-amino alcohols, which are themselves important synthetic intermediates, further broadens its potential utility. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,2-Dimethoxy-1-phenylethan-1-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve methoxy and phenyl group environments. Assign peaks via coupling constants and chemical shift databases (e.g., ChemIDplus ).
- X-ray Crystallography : Determine crystal structure using SHELX software for refinement. SHELX is robust for small-molecule analysis, enabling precise bond-length/angle measurements .
Q. What synthetic strategies are applicable for preparing derivatives of this compound?
- Methodological Answer :
- Reductive Amination : React ketones or aldehydes with ammonia/amines under catalytic hydrogenation.
- Functional Group Interconversion : Modify methoxy groups via demethylation (e.g., BBr) or alkylation.
- Photoredox Catalysis : Adapt dual catalytic systems (e.g., Ni/photoredox) for formylation, as demonstrated with structurally analogous amines .
Advanced Research Questions
Q. How does the methoxy substitution pattern influence catalytic applications of this compound?
- Methodological Answer :
- Methoxy groups act as electron-donating substituents , stabilizing intermediates in photoredox/Ni catalysis. For example, similar amines serve as CO surrogates in aryl formylation, where methoxy groups enhance oxidative stability of intermediates .
- Computational studies (DFT) can model transition states to predict regioselectivity in cross-coupling reactions.
Q. What analytical techniques are effective for detecting trace impurities of this compound in pharmaceutical intermediates?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Calibrate with pure standards (e.g., PubChem-derived reference materials ).
- Mass Spectrometry (MS) : Pair with gas chromatography (GC-MS) for volatile derivatives. Monitor molecular ion peaks (e.g., m/z 195 for [M+H]) and fragmentation patterns .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for neurological applications?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Compare affinity for serotonin/norepinephrine transporters (SERT/NET) using radiolabeled ligands (e.g., -citalopram).
- Molecular Docking : Screen derivatives against crystallized receptor structures (e.g., 5-HT) to optimize substituent positioning. SARs for fluorinated analogs (e.g., venlafaxine derivatives) highlight the role of electron-withdrawing groups in enhancing binding .
Q. What role does this compound play in agrochemical research?
- Methodological Answer :
- Herbicide Development : Derivatives are explored as enzyme inhibitors (e.g., acetolactate synthase) via greenhouse trials. Structure optimization involves replacing methoxy groups with bioisosteres (e.g., ethoxy) to enhance soil persistence .
- Metabolic Profiling : Use -labeled compounds to track degradation pathways in soil/plant systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
